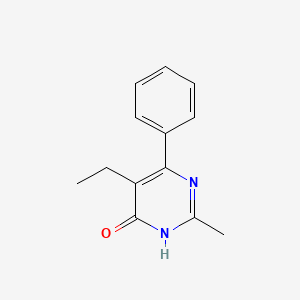

5-Ethyl-2-methyl-6-phenylpyrimidin-4(1H)-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

184584-17-6 |

|---|---|

Molecular Formula |

C13H14N2O |

Molecular Weight |

214.26 g/mol |

IUPAC Name |

5-ethyl-2-methyl-4-phenyl-1H-pyrimidin-6-one |

InChI |

InChI=1S/C13H14N2O/c1-3-11-12(10-7-5-4-6-8-10)14-9(2)15-13(11)16/h4-8H,3H2,1-2H3,(H,14,15,16) |

InChI Key |

NZRRNYAPEQWIQP-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(N=C(NC1=O)C)C2=CC=CC=C2 |

Origin of Product |

United States |

Foundational & Exploratory

The Architectural Versatility of 2,5,6-Trisubstituted Pyrimidin-4(1H)-ones: A Technical Guide for Drug Discovery

Introduction: The Pyrimidin-4(1H)-one Core - A Privileged Scaffold in Medicinal Chemistry

The pyrimidine ring is a fundamental heterocyclic motif, integral to the structure of nucleic acids and a plethora of biologically active molecules.[1] Within the vast landscape of pyrimidine chemistry, the pyrimidin-4(1H)-one scaffold has emerged as a "privileged structure," a molecular framework with the inherent ability to bind to a wide range of biological targets.[2] This guide provides an in-depth exploration of 2,5,6-trisubstituted pyrimidin-4(1H)-one derivatives, a class of compounds that has garnered significant attention in medicinal chemistry for its remarkable therapeutic potential. These scaffolds have demonstrated a broad spectrum of pharmacological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[3][4][5]

This technical guide will delve into the synthetic strategies for constructing these complex scaffolds, explore their diverse biological activities with a focus on structure-activity relationships (SAR), and provide detailed experimental protocols for their synthesis and biological evaluation. Our objective is to equip researchers, scientists, and drug development professionals with a comprehensive understanding of the 2,5,6-trisubstituted pyrimidin-4(1H)-one core, empowering the rational design of novel therapeutic agents.

Synthetic Strategies: Building the 2,5,6-Trisubstituted Pyrimidin-4(1H)-one Scaffold

The synthesis of 2,5,6-trisubstituted pyrimidin-4(1H)-ones is most prominently achieved through multicomponent reactions (MCRs), which offer an efficient and atom-economical approach to constructing complex molecules in a single step.[6] The Biginelli reaction and its variations stand out as a cornerstone for the synthesis of the dihydropyrimidine core, which can be further modified to yield the desired pyrimidin-4(1H)-one derivatives.[7][8]

The Biginelli Reaction: A Classic and Versatile Approach

The Biginelli reaction is a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea (or thiourea) under acidic conditions.[7][9] This reaction provides a straightforward entry to dihydropyrimidinones, which can be subsequently oxidized or further functionalized to introduce the desired substituents at the 2, 5, and 6 positions.

Experimental Protocol: General Procedure for the Biginelli Reaction

Materials:

-

Aromatic aldehyde (1.0 mmol)

-

Ethyl acetoacetate (1.0 mmol)

-

Urea or Thiourea (1.5 mmol)

-

Catalyst (e.g., FeCl₃·6H₂O, 10 mol%)[9]

-

Ethanol

Procedure:

-

In a round-bottom flask, combine the aromatic aldehyde, ethyl acetoacetate, urea (or thiourea), and the catalyst in ethanol.

-

Reflux the reaction mixture for a specified time (typically 2-6 hours), monitoring the progress by thin-layer chromatography (TLC).[9]

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into ice-cold water to precipitate the crude product.

-

Collect the solid by vacuum filtration and wash with cold water.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to afford the purified dihydropyrimidinone.[9]

Multicomponent Synthesis of Highly Functionalized Pyrimidines

Beyond the classic Biginelli reaction, other MCRs have been developed to introduce a wider range of functional groups at the 2, 5, and 6 positions. For instance, a four-component reaction of a methyl aroylpyruvate, an aromatic aldehyde, urea (or thiourea), and methanol can yield 4-methoxy-substituted hexahydropyrimidines.[10] Another approach involves the condensation of amidines with alcohols, catalyzed by iridium pincer complexes, to afford unsymmetrically substituted pyrimidines.[6] These methods provide access to a diverse library of compounds for biological screening.

Biological Activities and Therapeutic Potential

The 2,5,6-trisubstituted pyrimidin-4(1H)-one scaffold has been shown to interact with a multitude of biological targets, leading to a wide array of pharmacological effects. The substituents at the 2, 5, and 6 positions play a crucial role in determining the potency and selectivity of these compounds.

Anticancer Activity

A significant body of research has focused on the anticancer potential of this scaffold. These compounds have been shown to inhibit various kinases that are implicated in cancer cell proliferation and survival.[11] For example, certain derivatives have been identified as potent inhibitors of cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle.[3]

| Compound Class | Target | Key Structural Features | Representative IC₅₀ Values | Reference(s) |

| 2-Amino-4-aryl-pyrimidines | MEK1 Kinase | Ursolic acid moiety at C5, 2-amino group, aryl group at C4 | 0.48 ± 0.11 µM (MCF-7 cells) | [12] |

| 5-(2-Amino-6-aryl-pyrimidin-4-yl)benzene-1,3-diols | CDK-8 | Bromophenyl group at C6, resorcinol at C4 | Potent activity against HCT116 | [3] |

| Dihydropyrimidinones | Multiple targets | Varied substitutions at C4, C5, and C6 | 2.15 µM (MCF-7 cells) for a lead compound | [13] |

Experimental Protocol: MTT Assay for Cytotoxicity

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Procedure:

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.[14]

-

Compound Treatment: Treat the cells with various concentrations of the synthesized pyrimidinone derivatives for 48-72 hours. Include a vehicle control (e.g., DMSO).[14]

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).[13]

Antiviral Activity

The pyrimidine scaffold is a well-established pharmacophore in antiviral drug discovery.[15] Several 2,5,6-trisubstituted pyrimidin-4(1H)-one derivatives have shown promising activity against a range of viruses, including Human Immunodeficiency Virus (HIV).[16][17]

| Compound Class | Target Virus | Key Structural Features | Representative EC₅₀ Values | Reference(s) |

| 2,4,6-Trisubstituted Pyrimidines | HIV-1 | Varied substituents at C2, C4, and C6 | 3.61–15.5 nM (wild-type) | [16] |

| Pyrimidine Glycosides | Hepatitis B Virus (HBV) | Glycosidic linkage | Moderate viral replication inhibition | [17] |

Antimicrobial Activity

The increasing threat of antimicrobial resistance has spurred the search for novel antibacterial and antifungal agents. The 2,5,6-trisubstituted pyrimidin-4(1H)-one scaffold has emerged as a promising platform for the development of new antimicrobial drugs.[18][19]

| Compound Class | Target Organism(s) | Key Structural Features | Representative MIC Values | Reference(s) |

| 2-(Substituted amino)alkylthiopyrimidin-4(3H)-ones | Bacteria and Fungi | Aminoalkylthio group at C2 | Active against Gram-positive and Gram-negative bacteria | [20] |

| 4,6-Diaryl-2-alkylthiopyrimidines | Bacteria and Fungi | Alkylthio group at C2, aryl groups at C4 and C6 | Significant activity against E. coli, P. aeruginosa, B. subtilis, S. aureus | [19] |

Structure-Activity Relationship (SAR) Insights

The biological activity of 2,5,6-trisubstituted pyrimidin-4(1H)-ones is highly dependent on the nature and position of the substituents. Understanding the SAR is crucial for the rational design of more potent and selective compounds.

-

Position 2: The substituent at this position significantly influences the compound's interaction with the target protein. Amino, thio, and substituted amino groups have been shown to be critical for various biological activities. For instance, in a series of anticancer agents, the presence of a 2-amino group was found to be crucial for activity.[12]

-

Position 5: This position offers a key point for diversification. The introduction of different functional groups, such as cyano, aryl, or alkyl groups, can modulate the compound's lipophilicity, electronic properties, and steric bulk, thereby affecting its binding affinity and selectivity.

-

Position 6: Substitutions at this position, often with aryl or alkyl groups, can significantly impact the overall conformation of the molecule and its interaction with the binding pocket of the target enzyme. For example, the presence of a bromophenyl group at C6 in certain derivatives was found to be important for their potent antimicrobial and anticancer activities.[3]

Scaffold [label=<

N R2||R6 N | R5 | O

>, shape=plaintext];R2_node [label="Position 2:\n- Modulates target interaction\n- Amino, thio, substituted amino groups are key"]; R5_node [label="Position 5:\n- Diversification point\n- Affects lipophilicity and electronics\n- Cyano, aryl, alkyl groups"]; R6_node [label="Position 6:\n- Influences conformation\n- Aryl, alkyl groups are common\n- Affects binding pocket interaction"]; Activity [label="Biological Activity\n(Anticancer, Antiviral, Antimicrobial)", shape=ellipse, style=filled, fillcolor="#E6F4EA"];

Scaffold -> R2_node [style=invis]; Scaffold -> R5_node [style=invis]; Scaffold -> R6_node [style=invis];

R2_node -> Activity; R5_node -> Activity; R6_node -> Activity; } Figure 4: Key structure-activity relationship points on the 2,5,6-trisubstituted pyrimidin-4(1H)-one scaffold.

Conclusion and Future Perspectives

The 2,5,6-trisubstituted pyrimidin-4(1H)-one scaffold represents a highly versatile and promising platform for the discovery of novel therapeutic agents. The development of efficient multicomponent synthetic strategies has enabled the creation of diverse libraries of these compounds for biological screening. The broad spectrum of biological activities, including potent anticancer, antiviral, and antimicrobial effects, underscores the therapeutic potential of this scaffold.

Future research in this area should focus on:

-

Exploring Novel Synthetic Methodologies: The development of new and efficient synthetic routes will continue to be crucial for accessing novel and diverse chemical space.

-

Mechanism of Action Studies: A deeper understanding of the molecular mechanisms by which these compounds exert their biological effects will facilitate the design of more targeted and effective drugs.

-

Lead Optimization and Preclinical Development: Promising lead compounds should be subjected to rigorous preclinical evaluation to assess their pharmacokinetic properties, safety profiles, and in vivo efficacy.

-

Application of Computational Tools: The use of computational modeling and machine learning can aid in the prediction of biological activity and the rational design of new derivatives with improved properties.

By leveraging the knowledge outlined in this guide, researchers can continue to unlock the full therapeutic potential of the 2,5,6-trisubstituted pyrimidin-4(1H)-one scaffold and contribute to the development of the next generation of innovative medicines.

References

- A Four Component Biginelli's Reaction, New Opportunities for Synthesis of Functionalized Pyrimidines. (2019). Biomedical Journal of Scientific & Technical Research.

- Application Notes and Protocols: Biginelli Reaction of 5-Aryl-2-Furaldehydes for Pyrimidine Synthesis. (2025). Benchchem.

- Design, Synthesis and Biological Potential of 5-(2-Amino-6-(3/4-bromophenyl)pyrimidin-4-yl)benzene-1,3-diol Scaffolds as Promising Antimicrobial and Anticancer Agents. (2019). Mini-Reviews in Medicinal Chemistry.

- Synthesis of 3,4-Dihydro-2(1H)-Pyrimidones Via Biginelli Reaction in Organized Media Using Ionic Liquids and Solid Acid Catalysts. (2015). Journal of Applicable Chemistry.

- A Sustainable Multicomponent Pyrimidine Synthesis. (2015). Journal of the American Chemical Society.

- Pyrimidine synthesis. (n.d.). Organic Chemistry Portal.

- General reaction for the synthesis of multifunctionalized pyrimidine derivatives. (2016).

- Biginelli Reaction. (n.d.). Organic Chemistry Portal.

- Recent Advances in the Biginelli Dihydropyrimidine Synthesis. New Tricks from an Old Dog. (2001). Accounts of Chemical Research.

- Direct Synthesis of 2,4,6‐Trisubstituted Pyrimidines via Base‐Mediated One‐Pot Multicomponent Reaction. (2020). ChemistrySelect.

- Discovery of Pyridopyrimidinones as Potent and Orally Active Dual Inhibitors of PI3K/mTOR. (2018). ACS Medicinal Chemistry Letters.

- An In-Depth Technical Guide to the In Vitro Evaluation of Pyrimidine Cyanamide Deriv

- Synthesis and cytotoxic evaluation of some Pyrimidine deriv

- New protocol for Biginelli reaction - A practical synthesis of Monastrol. (2005). ARKIVOC.

- Multicomponent synthesis of novel functionalized spiroindenopyridotriazine-4H-pyrans. (2021). RSC Advances.

- Discovery of 2,4,6-trisubstituted pyrimidine derivatives as novel potent HIV-1 NNRTIs by exploiting the tolerant region II of the NNIBP. (2016). European Journal of Medicinal Chemistry.

- Synthesis and cytotoxic evaluation of some Pyrimidine derivatives. (2012). International Journal of Pharmaceutical Sciences and Research.

- Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Comput

- SYNTHESIS, CYTOTOXIC AND ANTIOXIDANT EVALUATION OF PYRIMIDINE DERIVATIVES DERIVED FROM NOVEL CHALCONES. (2023). Rasayan Journal of Chemistry.

- A novel and efficient one step synthesis of 2-amino-5-cyano-6-hydroxy-4-aryl pyrimidines and their anti-bacterial activity. (2009). European Journal of Medicinal Chemistry.

- Cytotoxic Evaluation, Molecular Docking, and 2D-QSAR Studies of Dihydropyrimidinone Derivatives as Potential Anticancer Agents. (2022). Molecules.

- Synthesis and anticancer activity of some fused pyrimidines and related heterocycles. (2014). Arabian Journal of Chemistry.

- Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflamm

- Synthesis, characterization, antimicrobial and antitubercular activity of some new pyrimidine derivatives. (2012). Journal of Saudi Chemical Society.

- QSAR, Antimicrobial, and Antiproliferative Study of (R/S)-2-Thioxo-3,4-dihydropyrimidine-5-carboxanilides. (2023). Molecules.

- Design, synthesis, anticancer activity and mechanism studies of novel 2-amino-4-aryl-pyrimidine derivatives of ursolic acid. (2020). New Journal of Chemistry.

- Antiviral Activity of Pyrimidine Containing Compounds: Patent Review. (2022). Mini-Reviews in Medicinal Chemistry.

- pyrimidine derivatives with antiviral activity A series of Substituted... (2022).

- Antimicrobial pyrimidinones II: Synthesis and antimicrobial evaluation of certain novel 5,6-disubstituted 2-(substituted amino)alkylthiopyrimidin-4(3H)-ones. (2006). Bioorganic & Medicinal Chemistry.

- Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. (2024). Molecules.

- Synthesis, characterization and evaluation of thiopyrimidine derivatives as possible antimicrobial agents. (2015). Journal of Chemical and Pharmaceutical Research.

- Recent Advances in Pyrimidine-Based Drugs. (2024). Pharmaceuticals.

- One-Pot Synthesis of Novel Pyrimidine Derivatives with Potential Antidiabetic Activity Through Dual α-Glucosidase and α-Amylase Inhibitors. (2023). Molecules.

- Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. (2020). RSC Medicinal Chemistry.

- The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation. (2023).

- Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. (2021). Journal of Medicinal Chemistry.

- One-pot synthesis of pyrimido[4,5-d]pyrimidine derivatives using a new DABCO-based ionic liquid catalyst. (2024).

- One-pot synthesis of 2,5-disubstituted pyrimidines

- One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea and β-ketoester. (2017). RSC Advances.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Design, Synthesis and Biological Potential of 5-(2-Amino-6-(3/4-bromophenyl)pyrimidin-4-yl)benzene-1,3-diol Scaffolds as Promising Antimicrobial and Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. lebmedj.elmergib.edu.ly [lebmedj.elmergib.edu.ly]

- 5. Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Sustainable Multicomponent Pyrimidine Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Biginelli Reaction [organic-chemistry.org]

- 8. perso.ens-lyon.fr [perso.ens-lyon.fr]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. biomedres.us [biomedres.us]

- 11. Discovery of Pyridopyrimidinones as Potent and Orally Active Dual Inhibitors of PI3K/mTOR - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Design, synthesis, anticancer activity and mechanism studies of novel 2-amino-4-aryl-pyrimidine derivatives of ursolic acid - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. Cytotoxic Evaluation, Molecular Docking, and 2D-QSAR Studies of Dihydropyrimidinone Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Antiviral Activity of Pyrimidine Containing Compounds: Patent Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Discovery of 2,4,6-trisubstituted pyrimidine derivatives as novel potent HIV-1 NNRTIs by exploiting the tolerant region II of the NNIBP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. op.niscpr.res.in [op.niscpr.res.in]

- 19. op.niscpr.res.in [op.niscpr.res.in]

- 20. researchgate.net [researchgate.net]

Therapeutic Potential of 5-Ethyl-2-methyl-6-phenylpyrimidin-4(1H)-one in Oncology: A Technical Guide for Drug Development Professionals

Abstract

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a broad spectrum of biological activities.[1][2][3] Within this chemical class, 5-Ethyl-2-methyl-6-phenylpyrimidin-4(1H)-one emerges as a compound of significant interest for oncological applications. This technical guide provides a comprehensive overview of its synthetic route, hypothesized mechanisms of action, and a framework for its preclinical evaluation. Drawing upon the established anticancer properties of pyrimidinone derivatives, we present a scientifically grounded exploration of this molecule's therapeutic potential. This document is intended for researchers, scientists, and drug development professionals in the field of oncology.

Introduction: The Prominence of Pyrimidine Scaffolds in Oncology

The pyrimidine ring system is a fundamental component of nucleic acids, vitamins, and cofactors, making it a "privileged scaffold" in drug discovery.[4] Its derivatives have been successfully developed into antibacterial, antiviral, anti-inflammatory, and, most notably, anticancer agents.[1][2] The anticancer activity of pyrimidine-based compounds is diverse, with established drugs and clinical candidates exerting their effects through various mechanisms, including antimetabolite activity, kinase inhibition, and modulation of the cell cycle.[4][5][6]

The structural motif of this compound suggests a potential for multifaceted biological activity. The presence of the phenyl and ethyl groups at positions 6 and 5, respectively, can influence its lipophilicity and steric interactions with biological targets, while the methyl group at position 2 can modulate its electronic properties. This guide will delve into the scientific rationale for considering this compound as a promising candidate for further oncological investigation.

Synthesis of this compound

A plausible and efficient synthetic route for this compound is the Biginelli reaction, a one-pot three-component condensation.[7][8] This reaction is a cornerstone in the synthesis of dihydropyrimidinones and their derivatives.[7][9][10]

Proposed Synthetic Pathway:

The synthesis would involve the acid-catalyzed condensation of benzaldehyde (providing the phenyl group at C6), ethyl 2-ethylacetoacetate (providing the ethyl group at C5 and the carbon backbone), and acetamidine (providing the methyl group at C2 and the nitrogen atoms).

Caption: Proposed Biginelli reaction for the synthesis of the target compound.

Step-by-Step Protocol:

-

Reaction Setup: To a round-bottom flask, add equimolar amounts of benzaldehyde, ethyl 2-ethylacetoacetate, and acetamidine hydrochloride.

-

Solvent and Catalyst: Add a suitable solvent, such as ethanol, and a catalytic amount of a strong acid (e.g., hydrochloric acid).

-

Reaction Conditions: Heat the mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography.

-

Workup and Purification: Upon completion, cool the reaction mixture to room temperature. The product may precipitate and can be collected by filtration. If not, the solvent is removed under reduced pressure, and the residue is purified by recrystallization or column chromatography to yield the pure this compound.

Hypothesized Mechanisms of Anticancer Action

Based on the extensive literature on pyrimidine derivatives, this compound could exert its anticancer effects through several mechanisms.

Inhibition of Cyclin-Dependent Kinases (CDKs)

Dysregulation of CDKs is a hallmark of cancer, leading to uncontrolled cell proliferation.[5] Several pyrimidine-based molecules are potent CDK inhibitors.[5]

Caption: Potential inhibition of the CDK4/6 pathway.

Targeting Vascular Endothelial Growth Factor Receptor (VEGFR)

Angiogenesis is critical for tumor growth and metastasis, and VEGFRs are key regulators of this process. Pyrimidine derivatives have been developed as VEGFR inhibitors.[4][6]

Caption: Hypothesized inhibition of the VEGFR signaling pathway.

Induction of Apoptosis via Topoisomerase II Inhibition

Topoisomerase II is essential for DNA replication and is a validated target for cancer chemotherapy. Some pyrimidine derivatives have been shown to inhibit this enzyme, leading to DNA damage and apoptosis.[1][4]

Caption: Potential mechanism of apoptosis induction via Topoisomerase II inhibition.

Hypothetical Preclinical Data

The following table presents hypothetical IC50 values for this compound against a panel of human cancer cell lines, based on reported activities of similar pyrimidine derivatives.[1][3][11]

| Cell Line | Cancer Type | Hypothetical IC50 (µM) |

| MCF-7 | Breast Cancer | 8.5 |

| HCT-116 | Colon Cancer | 12.3 |

| A549 | Lung Cancer | 15.8 |

| PC-3 | Prostate Cancer | 10.2 |

| HeLa | Cervical Cancer | 9.7 |

Key Experimental Protocols for Preclinical Evaluation

In Vitro Cytotoxicity Assessment: MTT Assay

This colorimetric assay is a standard method for assessing the cytotoxic effect of a compound on cancer cells.[3][12]

Caption: Workflow for the MTT cell viability assay.

Detailed Protocol:

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, HCT-116) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with the compound dilutions. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the effect of the compound on cell cycle progression.[2]

Detailed Protocol:

-

Cell Treatment: Treat cancer cells with the compound at its IC50 concentration for 24 or 48 hours.

-

Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol.

-

Staining: Resuspend the fixed cells in a staining solution containing propidium iodide (PI) and RNase A.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

-

Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle to identify any cell cycle arrest.

Therapeutic Potential, Challenges, and Future Directions

The pyrimidine derivative this compound represents a promising starting point for the development of a novel anticancer agent. Its straightforward synthesis and the potential for diverse mechanisms of action make it an attractive candidate for further investigation.

Challenges:

-

Selectivity: A key challenge will be to ensure that the compound exhibits selective toxicity towards cancer cells while sparing normal cells.[13]

-

Pharmacokinetics: The in vivo absorption, distribution, metabolism, and excretion (ADME) properties of the compound will need to be optimized.

-

Drug Resistance: The potential for the development of drug resistance needs to be evaluated.

Future Directions:

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogues to optimize potency and selectivity.

-

In Vivo Efficacy Studies: Evaluation of the compound in animal models of cancer to determine its in vivo efficacy and safety profile.[14]

-

Target Identification and Validation: Elucidation of the precise molecular target(s) of the compound to better understand its mechanism of action.

Conclusion

This compound, as a representative of the pyrimidinone class of compounds, holds significant therapeutic potential in oncology. The scientific rationale for its investigation is strong, grounded in the well-documented anticancer activities of structurally related molecules. The proposed synthetic route is feasible, and the hypothesized mechanisms of action provide a clear path for preclinical evaluation. Through rigorous in vitro and in vivo testing, as outlined in this guide, the true therapeutic value of this and similar pyrimidine derivatives can be fully elucidated, potentially leading to the development of novel and effective cancer therapies.

References

- Design, Synthesis, and Anticancer Evaluation of Pyrimidine-Based Derivatives. (2026, January 29). Journal of Pharmaceutical Sciences.

-

A Four Component Biginelli's Reaction, New Opportunities for Synthesis of Functionalized Pyrimidines. (2019, February 15). Biomedical Journal of Scientific & Technical Research. [Link]

-

Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. (2021, April 7). Molecules. [Link]

-

Assessing Specificity of Anticancer Drugs In Vitro. (2016, March 23). Journal of Visualized Experiments. [Link]

-

Biginelli reaction. Wikipedia. [Link]

-

Anticancer Drugs Specificity Assessment (in vitro) | Protocol Preview. (2022, July 7). YouTube. [Link]

-

Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents. (2023, February 28). Journal of the Iranian Chemical Society. [Link]

-

Role of Pyrimidine Derivatives in the Treatment of Cancer. (2024, October 22). Journal for Research in Applied Sciences and Biotechnology. [Link]

-

Biginelli Reaction. Organic Chemistry Portal. [Link]

-

A Review On Pyrimidine Derivatives As A Potential Anticancer Agents. (2024, December 3). Revista Electronica de Veterinaria. [Link]

-

In Vitro Efficacy Evaluation for Cancer Therapy. Alfa Cytology. [Link]

-

New Anticancer Agents: In Vitro and In Vivo Evaluation. Anticancer Research. [Link]

-

Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties. (2019, April 16). Molecules. [Link]

-

Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024, July 15). GSC Advanced Research and Reviews. [Link]

-

Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review. (2021, December 26). Arabian Journal of Chemistry. [Link]

-

Synthesis of 3,4-Dihydro-2(1H)-Pyrimidones Via Biginelli Reaction in Organized Media Using Ionic Liquids and Solid Acid Catalysts. (2015, December 4). Journal of Chemistry and Applied Biochemistry. [Link]

Sources

- 1. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. gsconlinepress.com [gsconlinepress.com]

- 3. Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review - Arabian Journal of Chemistry [arabjchem.org]

- 4. orientjchem.org [orientjchem.org]

- 5. Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00056G [pubs.rsc.org]

- 6. jrasb.com [jrasb.com]

- 7. Biginelli reaction - Wikipedia [en.wikipedia.org]

- 8. Biginelli Reaction [organic-chemistry.org]

- 9. Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis of 3,4-Dihydro-2(1H)-Pyrimidones Via Biginelli Reaction in Organized Media Using Ionic Liquids and Solid Acid Catalysts [opensciencepublications.com]

- 11. veterinaria.org [veterinaria.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Assessing Specificity of Anticancer Drugs In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 14. iv.iiarjournals.org [iv.iiarjournals.org]

Methodological & Application

Application Notes and Protocols for One-Pot Cyclocondensation of 2-Methyl-6-Phenylpyrimidinones

Introduction: The Enduring Significance of the Pyrimidinone Scaffold

The 3,4-dihydropyrimidin-2(1H)-one (DHPM) core, and specifically its 2-methyl-6-phenyl substituted variants, represents a privileged scaffold in medicinal chemistry and drug development. These heterocyclic compounds have garnered significant attention due to their diverse and potent pharmacological activities, including roles as calcium channel blockers, antiviral, antibacterial, and anti-inflammatory agents.[1][2][3] The classical method for constructing this valuable motif is the Biginelli reaction, a one-pot, three-component condensation first reported by Italian chemist Pietro Biginelli in 1893.[2][4] This multicomponent reaction (MCR) offers inherent atom economy and efficiency by combining an aldehyde (benzaldehyde), a β-dicarbonyl compound (ethyl acetoacetate), and urea in a single step.[1][5][6]

While elegant in its simplicity, the original Biginelli protocol often suffered from low yields, harsh acidic conditions, and long reaction times.[2][7] This has spurred extensive research over the past few decades to develop more efficient, milder, and environmentally benign protocols. This guide provides detailed application notes and optimized protocols for the one-pot synthesis of 2-methyl-6-phenyl-3,4-dihydropyrimidin-2(1H)-one and its analogs, focusing on modern catalytic systems and energy sources. We will delve into the mechanistic rationale behind these protocols, offering researchers the knowledge to not only replicate but also adapt these methods for their specific synthetic challenges.

Mechanistic Insights: The Biginelli Reaction Pathway

Understanding the reaction mechanism is paramount for troubleshooting and optimization. The most widely accepted mechanism for the acid-catalyzed Biginelli reaction proceeds through an N-acyliminium ion intermediate.[5][7][8] The reaction cascade can be dissected into the following key steps:

-

Aldehyde-Urea Condensation: The reaction initiates with the acid-catalyzed condensation of benzaldehyde and urea. This step forms an N-acyliminium ion, a highly reactive electrophile. The catalyst, whether a Brønsted or Lewis acid, plays a crucial role here by activating the aldehyde's carbonyl group towards nucleophilic attack by urea.[7][9]

-

Nucleophilic Attack by the β-Ketoester: The enol form of ethyl acetoacetate then acts as a nucleophile, attacking the electrophilic carbon of the N-acyliminium ion.[8][9]

-

Cyclization and Dehydration: The final steps involve an intramolecular cyclization via nucleophilic attack of the free amino group onto the ester carbonyl, followed by dehydration to yield the stable 3,4-dihydropyrimidin-2(1H)-one ring system.[1][9]

This mechanistic understanding underscores the importance of the catalyst in driving the reaction forward, particularly in the rate-determining initial condensation step.

Caption: Proposed mechanism for the acid-catalyzed Biginelli reaction.

Protocol I: Lewis Acid-Catalyzed Synthesis under Conventional Heating

Lewis acids have emerged as highly effective catalysts for the Biginelli reaction, offering improved yields and shorter reaction times compared to classical Brønsted acids.[7] They function by coordinating to the aldehyde's carbonyl oxygen, thereby increasing its electrophilicity and accelerating the formation of the key N-acyliminium ion intermediate.[7] Ytterbium(III) triflate [Yb(OTf)₃] is a particularly efficient and reusable catalyst for this transformation.[9]

Experimental Protocol

Materials:

-

Benzaldehyde (1.0 mmol, 106.12 mg, 0.102 mL)

-

Ethyl acetoacetate (1.0 mmol, 130.14 mg, 0.126 mL)

-

Urea (1.5 mmol, 90.09 mg)

-

Ytterbium(III) triflate [Yb(OTf)₃] (10 mol%, 0.1 mmol, 62.05 mg)

-

Ethanol (95%, 5 mL)

-

Round-bottom flask (25 mL)

-

Reflux condenser

-

Magnetic stirrer and hotplate

Procedure:

-

To a 25 mL round-bottom flask equipped with a magnetic stir bar, add benzaldehyde (1.0 mmol), ethyl acetoacetate (1.0 mmol), urea (1.5 mmol), and Yb(OTf)₃ (10 mol%).

-

Add 5 mL of 95% ethanol to the flask.

-

Attach a reflux condenser and place the flask in a preheated oil bath on a magnetic hotplate.

-

Heat the reaction mixture to reflux (approximately 80-85 °C) with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (7:3) eluent system. The reaction is typically complete within 2-4 hours.

-

Upon completion, cool the reaction mixture to room temperature, then place it in an ice bath for 20-30 minutes to facilitate precipitation of the product.

-

Collect the solid product by vacuum filtration through a Hirsch funnel.

-

Wash the collected solid with a small amount of ice-cold 95% ethanol to remove any unreacted starting materials.

-

Recrystallize the crude product from a minimal amount of hot ethanol to afford the pure 5-ethoxycarbonyl-6-methyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-one.[10]

-

Dry the purified product in a vacuum oven.

Causality and Self-Validation:

-

Excess Urea: Using a slight excess of urea (1.5 equivalents) helps to drive the equilibrium towards the formation of the N-acyliminium ion, improving the overall yield.

-

Catalyst Loading: A 10 mol% catalyst loading of Yb(OTf)₃ provides a good balance between reaction rate and cost-effectiveness. The catalyst's efficiency allows for a significant reduction in reaction time compared to uncatalyzed or Brønsted acid-catalyzed methods.[9]

-

Solvent Choice: Ethanol is a common and effective solvent for the Biginelli reaction, as it readily dissolves the reactants and facilitates the reaction at a moderate reflux temperature.

-

Work-up and Purification: The product's limited solubility in cold ethanol allows for a straightforward isolation and purification process. The success of the protocol can be validated by the high purity of the crystalline product obtained after recrystallization, which can be confirmed by melting point determination and spectroscopic analysis (¹H NMR, ¹³C NMR, IR).

Protocol II: Microwave-Assisted, Solvent-Free Synthesis

The application of microwave irradiation has revolutionized many organic syntheses, including the Biginelli reaction.[3][10][11] Microwave heating can dramatically reduce reaction times from hours to minutes, often leading to higher yields and cleaner reaction profiles.[11][12] Performing the reaction under solvent-free conditions further enhances its green credentials by minimizing waste.[11] Sulfamic acid is an inexpensive, efficient, and solid acid catalyst suitable for this protocol.[11]

Experimental Protocol

Materials:

-

Benzaldehyde (1.0 mmol, 106.12 mg, 0.102 mL)

-

Ethyl acetoacetate (1.0 mmol, 130.14 mg, 0.126 mL)

-

Urea (1.5 mmol, 90.09 mg)

-

Sulfamic acid (20 mol%, 0.2 mmol, 19.42 mg)

-

Microwave-safe reaction vessel (10 mL) with a magnetic stir bar

-

Dedicated scientific microwave reactor

Procedure:

-

In a 10 mL microwave-safe reaction vessel equipped with a magnetic stir bar, combine benzaldehyde (1.0 mmol), ethyl acetoacetate (1.0 mmol), urea (1.5 mmol), and sulfamic acid (20 mol%).[11]

-

Cap the vessel and place it in the cavity of the microwave reactor.

-

Irradiate the mixture at 120 °C for 10 minutes with stirring.[10][12] Ensure the power setting is appropriate to maintain the target temperature (e.g., 300 W).[11]

-

After the irradiation is complete, allow the vessel to cool to room temperature.

-

Add 5 mL of cold water to the reaction vessel and stir the mixture to break up the solid.

-

Collect the crude product by vacuum filtration and wash thoroughly with water.

-

Recrystallize the solid from hot ethanol to yield the pure product.

-

Dry the purified product under vacuum.

Causality and Self-Validation:

-

Microwave Effect: Microwaves directly and efficiently heat the polar reactants, leading to a rapid increase in temperature and a significant acceleration of the reaction rate. This often minimizes the formation of side products that can occur with prolonged heating.

-

Solvent-Free Conditions: Eliminating the solvent simplifies the work-up procedure, reduces environmental impact, and can sometimes lead to higher yields due to the increased concentration of reactants.[11]

-

Catalyst Choice: Sulfamic acid is a stable, non-volatile, and effective solid acid catalyst that is easy to handle and environmentally benign.

-

Rapid Throughput: This protocol's primary advantage is its speed, allowing for the rapid synthesis of compound libraries for screening purposes. The protocol's robustness is demonstrated by its consistent high yields across a range of substituted aldehydes.[11]

Protocol III: Ultrasound-Assisted Synthesis

Sonochemistry, the application of ultrasound to chemical reactions, provides another energy-efficient and green alternative to conventional heating.[2][13][14] The physical phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—generates localized hot spots with transient high temperatures and pressures, which can significantly enhance reaction rates.[14][15]

Experimental Protocol

Materials:

-

Benzaldehyde (1.0 mmol, 106.12 mg, 0.102 mL)

-

Ethyl acetoacetate (1.0 mmol, 130.14 mg, 0.126 mL)

-

Urea (1.5 mmol, 90.09 mg)

-

Samarium perchlorate [Sm(ClO₄)₃] (10 mol%, 0.1 mmol) or another suitable Lewis acid catalyst.[2]

-

Ethanol (95%, 5 mL)

-

Reaction vessel suitable for sonication

-

Ultrasonic bath or probe sonicator

Procedure:

-

Combine benzaldehyde (1.0 mmol), ethyl acetoacetate (1.0 mmol), urea (1.5 mmol), and the catalyst (e.g., 10 mol% Sm(ClO₄)₃) in a suitable reaction vessel.[2]

-

Add 5 mL of 95% ethanol.

-

Place the vessel in an ultrasonic bath, ensuring the liquid level inside the vessel is below the water level in the bath.

-

Irradiate the mixture with ultrasound at a constant temperature (e.g., 75-80 °C) for 30-60 minutes.[2]

-

Monitor the reaction by TLC.

-

Once complete, cool the mixture to room temperature and then in an ice bath.

-

Isolate the precipitated product by vacuum filtration.

-

Wash the solid with cold ethanol and recrystallize from hot ethanol for purification.

Causality and Self-Validation:

-

Acoustic Cavitation: The intense energy released during cavitation enhances mass transfer and accelerates the chemical reaction without requiring high bulk temperatures. This can be particularly advantageous for thermally sensitive substrates.

-

Reduced Reaction Times: Similar to microwave irradiation, ultrasound can drastically shorten reaction times compared to conventional refluxing.[2][15]

-

Milder Conditions: Sonication often allows reactions to proceed at lower temperatures, which can improve product selectivity and yield.[15]

-

Reproducibility: The protocol's success is validated by achieving consistently high yields in significantly shorter times compared to silent (non-sonicated) control reactions run under the same conditions.

Data Summary and Comparison

| Protocol | Catalyst | Energy Source | Solvent | Typical Time | Typical Yield | Key Advantages |

| I | Yb(OTf)₃ (Lewis Acid) | Conventional Heating | Ethanol | 2-4 hours | 85-95% | Well-established, reusable catalyst. |

| II | Sulfamic Acid (Brønsted Acid) | Microwave Irradiation | Solvent-Free | 10-15 minutes | 90-98% | Extremely rapid, high yield, green.[11] |

| III | Sm(ClO₄)₃ (Lewis Acid) | Ultrasound | Ethanol | 30-60 minutes | 88-96% | Energy efficient, mild conditions.[2] |

graph Experimental_Workflow { rankdir="TB"; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];// Nodes Start [label="Start: Combine Reactants\n(Aldehyde, Ketoester, Urea, Catalyst)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Heating [label="Apply Energy Source", shape=Mdiamond, fillcolor="#FBBC05", fontcolor="#202124"]; Conventional [label="Conventional Heating\n(Reflux, 2-4h)"]; Microwave [label="Microwave Irradiation\n(120°C, 10 min)"]; Ultrasound [label="Ultrasonic Irradiation\n(30-60 min)"]; Workup [label="Reaction Work-up\n(Cooling, Precipitation)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Purification [label="Purification\n(Filtration & Recrystallization)", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="End: Pure DHPM Product", fillcolor="#202124", fontcolor="#FFFFFF"];

// Edges Start -> Heating; Heating -> Conventional [label="Protocol I"]; Heating -> Microwave [label="Protocol II"]; Heating -> Ultrasound [label="Protocol III"]; Conventional -> Workup; Microwave -> Workup; Ultrasound -> Workup; Workup -> Purification; Purification -> End; }

Caption: General experimental workflow for one-pot DHPM synthesis.

Conclusion

The one-pot cyclocondensation of 2-methyl-6-phenylpyrimidinones via the Biginelli reaction has evolved significantly from its classical roots. Modern protocols leveraging efficient Lewis acid catalysts, microwave irradiation, and ultrasound energy offer drug development professionals and research scientists powerful tools for the rapid and high-yield synthesis of these pharmacologically important heterocycles. The choice of protocol can be tailored to the specific needs of the laboratory, balancing considerations of speed, scale, energy consumption, and available equipment. By understanding the underlying mechanistic principles and the rationale behind each experimental step, researchers can confidently apply and adapt these methods to accelerate the discovery of new chemical entities.

References

-

Biginelli reaction - Wikipedia. (n.d.). Retrieved February 25, 2026, from [Link]

-

Biginelli Reaction - Organic Chemistry Portal. (n.d.). Retrieved February 25, 2026, from [Link]

-

Ultrasound-Assisted Synthesis of Novel 4-(2-Phenyl-1,2,3-Triazol-4-yl)-3,4-Dihydropyrimidin-2(1H)-(Thio)ones Catalyzed by Sm(ClO4)3 - PMC. (n.d.). Retrieved February 25, 2026, from [Link]

-

The combined role of catalysis and solvent effects on the Biginelli reaction: improving efficiency and sustainability. | Semantic Scholar. (n.d.). Retrieved February 25, 2026, from [Link]

-

Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties - PMC. (n.d.). Retrieved February 25, 2026, from [Link]

-

Biginelli Reaction: Microwave-Assisted Synthesis Lab - Studylib. (n.d.). Retrieved February 25, 2026, from [Link]

-

A Recent Update on the Synthesis of Dihydropyrimidinones/ Thiones - AIP Publishing. (n.d.). Retrieved February 25, 2026, from [Link]

-

Brønsted acid catalysed enantioselective Biginelli reaction - IRIS-AperTO - UniTo. (n.d.). Retrieved February 25, 2026, from [Link]

-

Biginelli Reaction-Carboxylic Acids as Catalysts. (n.d.). Retrieved February 25, 2026, from [Link]

-

Microwave Promoted Solvent-Free Biginelli Reaction for the One Pot Synthesis of Dihydropyrimidin-2-(1H). (n.d.). Retrieved February 25, 2026, from [Link]

-

The combined role of catalysis and solvent effects on the Biginelli reaction: improving efficiency and sustainability - PubMed. (n.d.). Retrieved February 25, 2026, from [Link]

-

Biginelli reaction - Name-Reaction.com. (n.d.). Retrieved February 25, 2026, from [Link]

-

Biginelli Reaction - J&K Scientific LLC. (n.d.). Retrieved February 25, 2026, from [Link]

-

Ultrasound-assisted green synthesis of dihydropyrimidine-thiones using β-cyclodextrin as a supramolecular catalyst - New Journal of Chemistry (RSC Publishing). (n.d.). Retrieved February 25, 2026, from [Link]

-

Ultrasound Assisted One-pot Synthesis of Dihydropyrimidinones Using Holmium Chloride As Catalyst - ResearchGate. (n.d.). Retrieved February 25, 2026, from [Link]

-

Ultrasound-assisted synthesis of dihydropyrimidine-2-thiones. (n.d.). Retrieved February 25, 2026, from [Link]

-

Mechanism of Biginelli reaction | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved February 25, 2026, from [Link]

-

Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds - MDPI. (n.d.). Retrieved February 25, 2026, from [Link]

-

Simple Method of Preparation and Characterization of New Antifungal Active Biginelli Type Heterocyclic Compounds - PMC. (n.d.). Retrieved February 25, 2026, from [Link]

-

Synthesis of 3,4-Dihydropyrimidin-2(1H)-one-phosphonates by the Microwave-Assisted Biginelli Reaction - MDPI. (n.d.). Retrieved February 25, 2026, from [Link]

-

Microwave Multicomponent Synthesis - PMC - NIH. (n.d.). Retrieved February 25, 2026, from [Link]

-

The Biginelli reaction in different solvents and in presence of bismuth nitrate - sctunisie.org. (n.d.). Retrieved February 25, 2026, from [Link]

-

Effects of the solvent on the yield of the model Biginelli reaction.... - ResearchGate. (n.d.). Retrieved February 25, 2026, from [Link]

-

One-Pot Synthesis of 3,4-Dihydropyrimidin-2-(1H)-ones Using Nickel Chloride as a Catalyst. (n.d.). Retrieved February 25, 2026, from [Link]

-

A One-pot Multi-component Synthesis of some New Dihydropyrimidine Derivatives via Biginelli Condensations - ZANCO Journals. (n.d.). Retrieved February 25, 2026, from [Link]

-

Effect of Different Solvents on Biginelli Reaction Using Layered Double Hyroxide (LDH) As an Ecofriendly Catalyst - ResearchGate. (n.d.). Retrieved February 25, 2026, from [Link]

-

Biginelli Reaction Experiment Analysis Guide - Atlas. (n.d.). Retrieved February 25, 2026, from [Link]

-

Importance of Hybrid Catalysts toward the Synthesis of 5H-Pyrano[2,3-d]pyrimidine-2-ones/2,4-diones (Thiones) | ACS Omega. (n.d.). Retrieved February 25, 2026, from [Link]

-

A Novel and Efficient Lewis Acid Catalysed Preparation of Pyrimidines: Microwave-Promoted Reaction of Urea and β-Formyl Enamides - Organic Chemistry Portal. (n.d.). Retrieved February 25, 2026, from [Link]

-

Ultrasound-assisted synthesis of pyrimidines and their fused derivatives: A review - PMC. (n.d.). Retrieved February 25, 2026, from [Link]

-

One-Pot Synthesis of Pyrido[2,3-d]pyrimidines Catalyzed by Bismuth(III)Triflate. (n.d.). Retrieved February 25, 2026, from [Link]

-

The Biginelli Reaction Is a Urea-Catalyzed Organocatalytic Multicomponent Reaction | The Journal of Organic Chemistry - ACS Publications. (n.d.). Retrieved February 25, 2026, from [Link]

-

One-pot synthesis of pyrimidines under solvent-free conditions - ResearchGate. (n.d.). Retrieved February 25, 2026, from [Link]

-

One-pot synthesis of 2-aryl-1,2-fused pyrimidones. (n.d.). Retrieved February 25, 2026, from [Link]

-

GREEN AND EFFICIENT SYNTHESIS OF DIHYDROPYRIMIDINONE ANALOGUES VIA HPA-CLAY CATALYZED BIGINELLI REACTION - Chemistry Journal of Moldova. (n.d.). Retrieved February 25, 2026, from [Link]

-

Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones - PMC. (n.d.). Retrieved February 25, 2026, from [Link]

-

Design, Synthesis, Characterization and Biological Evaluation of Some Substituted Dihydropyrimidinone Derivatives - Der Pharma Chemica. (n.d.). Retrieved February 25, 2026, from [Link]

-

Recent synthetic and medicinal perspectives of dihydropyrimidinones: A review - PMC. (n.d.). Retrieved February 25, 2026, from [Link]

-

Base-Catalyzed One-Pot Synthesis of 2,3,6-Substituted Pyridines - Organic Chemistry Portal. (n.d.). Retrieved February 25, 2026, from [Link]

Sources

- 1. Biginelli reaction - Wikipedia [en.wikipedia.org]

- 2. Ultrasound-Assisted Synthesis of Novel 4-(2-Phenyl-1,2,3-Triazol-4-yl)-3,4-Dihydropyrimidin-2(1H)-(Thio)ones Catalyzed by Sm(ClO4)3 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Simple Method of Preparation and Characterization of New Antifungal Active Biginelli Type Heterocyclic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. name-reaction.com [name-reaction.com]

- 6. zancojournal.su.edu.krd [zancojournal.su.edu.krd]

- 7. benchchem.com [benchchem.com]

- 8. jk-sci.com [jk-sci.com]

- 9. Biginelli Reaction [organic-chemistry.org]

- 10. studylib.net [studylib.net]

- 11. asianpubs.org [asianpubs.org]

- 12. Microwave Multicomponent Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.aip.org [pubs.aip.org]

- 14. researchgate.net [researchgate.net]

- 15. shd.org.rs [shd.org.rs]

Application Note: Structural Elucidation of Pyrimidin-4-one Derivatives using ¹H and ¹³C NMR Spectroscopy

Introduction: The Central Role of Pyrimidin-4-ones in Modern Drug Discovery

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents and biologically active molecules.[1][2][3] Its derivatives are known to exhibit a vast spectrum of pharmacological activities, including anticancer, antiviral, anti-inflammatory, and antimicrobial properties.[4][5] Specifically, the pyrimidin-4-one core is a privileged structure found in many marketed drugs and clinical candidates.[3] The journey from synthesis to clinical application for these compounds is critically dependent on rigorous and unambiguous structural characterization.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive analytical technique for the structural elucidation of organic molecules, including pyrimidin-4-one derivatives.[6][7] It provides unparalleled insight into the molecular framework by probing the chemical environment of ¹H and ¹³C nuclei. This application note serves as a detailed guide for researchers, scientists, and drug development professionals on the interpretation of ¹H and ¹³C NMR spectra for this important class of heterocyclic compounds. We will delve into characteristic spectral features, explain the causality behind experimental choices, and provide a field-proven protocol for sample preparation and analysis.

Part 1: Interpreting ¹H NMR Spectra of Pyrimidin-4-one Derivatives

The ¹H NMR spectrum provides a detailed map of the proton environments within a molecule. For the pyrimidin-4-one scaffold, the key is to understand the electronic effects of the nitrogen atoms and the carbonyl group, which significantly influence the chemical shifts and coupling patterns of the ring protons.

Characteristic Chemical Shifts (δ)

The pyrimidine ring is an electron-deficient system due to the presence of two electronegative nitrogen atoms. This property, combined with the aromatic ring current, generally causes the ring protons to resonate in the downfield region of the spectrum (typically δ 7.0-9.5 ppm).[8][9]

-

H-2: The proton at the C-2 position is flanked by both nitrogen atoms, making it the most deshielded proton on the ring. It typically appears as a singlet (if C-5 and C-6 are substituted) at the lowest field, often above δ 8.5 ppm.

-

H-6: The proton at C-6 is adjacent to a nitrogen atom and is deshielded, typically appearing in the range of δ 8.0-9.0 ppm.[10] It will appear as a doublet due to coupling with H-5, if present.

-

H-5: The proton at C-5 is coupled to H-6 and is generally found at the most upfield position of the ring protons, typically between δ 6.0-7.5 ppm.[11] Its chemical shift is highly sensitive to substituents at adjacent positions.

-

N-H Protons: The proton on the nitrogen (N1-H or N3-H) is often observed as a broad singlet. Its chemical shift is highly variable (δ 10.0-13.0 ppm or even broader) and depends on the solvent, concentration, and temperature due to hydrogen bonding and chemical exchange. In the presence of D₂O, this peak will typically disappear due to H-D exchange.

Substituent Effects: The electronic nature of substituents dramatically modulates these chemical shifts. Electron-withdrawing groups (EWGs) like -NO₂ or -CN will cause a downfield shift (deshielding), while electron-donating groups (EDGs) like -NH₂ or -OCH₃ will cause an upfield shift (shielding).[7][12]

| Proton | Typical Chemical Shift Range (ppm) in DMSO-d₆ | Common Multiplicity | Key Influences |

| H-2 | 8.5 - 9.3 | s | Flanked by two N atoms; highly deshielded. |

| H-6 | 8.0 - 9.0 | d | Adjacent to N1; deshielded. |

| H-5 | 6.0 - 7.5 | d | Most upfield ring proton. |

| N1-H | 10.0 - 13.0 | br s | Variable; subject to H-bonding and exchange. |

Spin-Spin Coupling Constants (J)

Coupling constants provide valuable information about the connectivity of protons. In a pyrimidin-4-one ring:

-

³J (ortho-coupling): The coupling between H-5 and H-6 is a typical three-bond coupling. The value for ³J₅,₆ is generally in the range of 5.0-8.0 Hz.[10]

-

⁴J and ⁵J (meta- and para-coupling): Long-range couplings can also be observed, though they are much smaller (typically 0-3 Hz) and may not always be resolved.[13][14] For example, a small ⁴J coupling might be observed between H-2 and H-5.

Part 2: Interpreting ¹³C NMR Spectra of Pyrimidin-4-one Derivatives

The ¹³C NMR spectrum, which is typically proton-decoupled, shows a single peak for each unique carbon atom. This provides a direct count of non-equivalent carbons and information about their electronic environment.

Characteristic Chemical Shifts (δ)

The chemical shifts of the carbon atoms in the pyrimidin-4-one ring are spread over a wide range, making assignment relatively straightforward.

-

C-4 (Carbonyl): The carbonyl carbon is the most deshielded carbon in the ring, typically resonating in the δ 160-180 ppm range.[15] Its exact position is influenced by conjugation and substitution.

-

C-2 and C-6: The carbons directly bonded to nitrogen atoms are significantly deshielded and appear downfield. C-2, being between two nitrogens, is generally found between δ 150-165 ppm. C-6 is typically in the δ 140-155 ppm range.[10][15]

-

C-5: This carbon is the most shielded of the ring carbons, usually appearing in the δ 100-120 ppm region.[11]

Substituent Effects: As with ¹H NMR, the ¹³C chemical shifts are sensitive to substituent effects. The use of 2D NMR techniques like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) is indispensable for unambiguously assigning protonated and quaternary carbons, respectively.[16]

| Carbon | Typical Chemical Shift Range (ppm) in DMSO-d₆ | Key Features |

| C-4 | 160 - 180 | Carbonyl carbon, most downfield signal. |

| C-2 | 150 - 165 | Flanked by two N atoms, highly deshielded. |

| C-6 | 140 - 155 | Adjacent to N1, deshielded. |

| C-5 | 100 - 120 | Most upfield ring carbon signal. |

Part 3: Experimental Workflow and Protocols

The quality of NMR data is fundamentally dependent on meticulous sample preparation.[17] A poorly prepared sample will yield a low-quality spectrum with broad lines and artifacts, hindering accurate interpretation.

Protocol for NMR Sample Preparation

-

Analyte Weighing: Accurately weigh 5-10 mg of the pyrimidin-4-one derivative for ¹H NMR or 20-50 mg for ¹³C NMR into a clean, dry vial.[7][18] Higher concentrations are needed for ¹³C NMR due to the low natural abundance (1.1%) of the ¹³C isotope.[19]

-

Solvent Selection & Addition: Choose a suitable deuterated solvent in which the compound is fully soluble. DMSO-d₆ is an excellent choice for many heterocyclic compounds as it is a powerful solvent and shifts the residual water peak away from most analyte signals. Other common solvents include CDCl₃ and Methanol-d₄.[18] Add approximately 0.6-0.7 mL of the deuterated solvent to the vial.[17]

-

Dissolution: Ensure the sample is completely dissolved. Gentle vortexing or sonication can be used to aid dissolution. A homogenous solution is critical for acquiring high-resolution spectra.[17] Do not add the solid directly to the NMR tube, as this can lead to undissolved material and poor spectral quality.[20]

-

Filtration: To remove any particulate matter, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube. Solid particles severely distort the magnetic field homogeneity, leading to broad, uninterpretable peaks.

-

Internal Standard: While modern spectrometers can use the solvent signal for referencing (indirect referencing), the addition of an internal standard like tetramethylsilane (TMS) at 0 ppm can be used for precise calibration.[18]

-

Labeling and Analysis: Cap the NMR tube securely, wipe it clean, and label it clearly before inserting it into the spectrometer.

Data Acquisition Workflow

The following diagram illustrates the logical workflow from sample preparation to the final structural confirmation of a pyrimidin-4-one derivative.

Caption: Workflow for NMR-based structural elucidation of pyrimidin-4-one derivatives.

Conclusion: An Integrated Approach to Structural Verification

The structural elucidation of pyrimidin-4-one derivatives is a systematic process that relies on the careful integration of data from ¹H, ¹³C, and often 2D NMR experiments. A thorough understanding of the fundamental principles governing chemical shifts and coupling constants, combined with a meticulous experimental protocol, empowers researchers to characterize their synthesized compounds with the highest degree of confidence. This analytical rigor is paramount in the field of drug development, where an unambiguous understanding of molecular structure is the bedrock of all subsequent pharmacological and clinical investigation.

References

-

Bell, C. L., & Danyluk, S. S. (1970). Long-range Spin–Spin Coupling in Pyrimidine Nucleosides. Canadian Journal of Chemistry. Available at: [Link]

-

Chevelova, E. V., et al. (2024). Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity. Pharmaceuticals. Available at: [Link]

-

Contreras, R. H., et al. (2002). Three-Bond Sugar−Base Couplings in Purine versus Pyrimidine Nucleosides: A DFT Study of Karplus Relationships for 3JC2/4-H1' and 3JC6/8-H1' in DNA. Journal of the American Chemical Society. Available at: [Link]

-

Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Emery Pharma. Available at: [Link]

-

Gronowitz, S., et al. (1976). Long-range Spin–Spin Coupling in Pyrimidine Nucleosides. Canadian Science Publishing. Available at: [Link]

- Hesse, M., Meier, H., & Zech, B. (1987). Spektroscopische Methoden in der Organischen Chemie. Thieme. (Referenced in organic-chemistry.org)

-

Iowa State University. (n.d.). NMR Sample Preparation | Chemical Instrumentation Facility. Iowa State University. Available at: [Link]

-

JEOL. (n.d.). How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). JEOL Ltd. Available at: [Link]

-

LibreTexts. (2021). 6.7: ¹H NMR Spectra and Interpretation (Part II). Chemistry LibreTexts. Available at: [Link]

-

LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts. Available at: [Link]

-

MagLab. (2012). Monitoring Mechanistic Details in the Synthesis of Pyrimidines via Real-Time, Ultrafast Multidimensional NMR Spectroscopy. National High Magnetic Field Laboratory. Available at: [Link]

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Organomation. Available at: [Link]

- Pretsch, E., et al. (n.d.). Tables For Organic Structure Analysis. (Referenced in various online NMR resources).

-

Rattan, S. S., & Taneja, P. (2026). Revealing the J-coupling in the 1H-NMR Spectra of Antineoplastic and Antimetabolites Drugs. Der Pharma Chemica. Available at: [Link]

-

Reich, H. (n.d.). NMR Spectroscopy Data. Organic Chemistry Data & Info. Available at: [Link]

-

ResearchGate. (2016). (PDF) NMR spectra of pyrimidines. Effect of substituents on the chemical shift of the protons of the amino group of p-substituted 2- and 5-aminopyridines and anilines. ResearchGate. Available at: [Link]

-

Royal Society of Chemistry. (n.d.). J( 13C, lH) coupling constants for some monoprotonated methyl- and amino-pyrimidines. RSC Publishing. Available at: [Link]

-

Sabiu Rabilu Abdullahi, et al. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. GSC Advanced Research and Reviews. Available at: [Link]

-

Senthilkumar, P., et al. (2020). Experimental and Optimized Studies of Some Pyrimidine Derivatives. AIP Conference Proceedings. Available at: [Link]

-

Singh, A., et al. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Journal of Molecular Structure. Available at: [Link]

-

University of Alberta. (n.d.). NMR Sample Preparation. University of Alberta. Available at: [Link]

-

Verma, S. K., & Singh, P. P. (2021). Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. Journal of Advanced Chemical Sciences. Available at: [Link]

-

Wiley Science Solutions. (n.d.). Spectral Databases. Wiley. Available at: [Link]

Sources

- 1. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact | GSC Advanced Research and Reviews [gsconlinepress.com]

- 3. jacsdirectory.com [jacsdirectory.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. 1H chemical shifts in NMR. Part 18.1 Ring currents and π-electron effects in hetero-aromatics - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 9. How to read NMR spectra from the basics (chemical shift, integration ratio, coupling) | Column | JEOL [jeol.com]

- 10. Pyrimidine(289-95-2) 13C NMR spectrum [chemicalbook.com]

- 11. Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Proton and carbon-13 nuclear magnetic resonance studies of substituted pyrimidines. Part 6. Carbon-13-proton coupling constants for some monoprotonated methyl- and amino-pyrimidines - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 14. cdnsciencepub.com [cdnsciencepub.com]

- 15. pubs.aip.org [pubs.aip.org]

- 16. emerypharma.com [emerypharma.com]

- 17. organomation.com [organomation.com]

- 18. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 19. compoundchem.com [compoundchem.com]

- 20. chemie-biologie.uni-siegen.de [chemie-biologie.uni-siegen.de]

Protocol for aromatization of dihydropyrimidinones to pyrimidin-4(1H)-ones

Application Note & Protocol Guide

Strategic Aromatization of Dihydropyrimidinones (DHPMs) to Pyrimidin-4(1H)-ones: A Guide for Synthetic and Medicinal Chemists

Abstract

Dihydropyrimidinones (DHPMs), readily synthesized via the multicomponent Biginelli reaction, represent a cornerstone scaffold in medicinal chemistry.[1][2] Their therapeutic relevance is vast, encompassing roles as calcium channel blockers, anti-inflammatory agents, and mitotic kinesin inhibitors.[3][4] The oxidative aromatization of the DHPM core to yield pyrimidin-4(1H)-ones unlocks a distinct chemical space, providing access to a new class of derivatives with unique pharmacological profiles. This document provides a comprehensive guide for researchers, detailing various robust protocols for this critical transformation. We delve into the mechanistic rationale behind different oxidative systems, present comparative data, and offer detailed, step-by-step experimental procedures to ensure reproducible and high-yield synthesis.

Introduction: The Strategic Value of Aromatization

The Biginelli reaction provides efficient, one-pot access to a diverse library of 3,4-dihydropyrimidin-2(1H)-ones.[2][4] While the DHPM scaffold itself is biologically significant, its conversion to the corresponding aromatic pyrimidin-4(1H)-one is a crucial post-synthesis modification. This transformation planarizes the ring system, alters the electronic properties, and modifies the hydrogen bonding capabilities of the molecule, often leading to a completely different biological activity profile.

The oxidation of DHPMs is analogous to the well-studied aromatization of Hantzsch 1,4-dihydropyridines (DHPs), which are known to be metabolized in vivo by cytochrome P-450 enzymes into their corresponding pyridine forms.[5][6] This bio-inspired transformation has been mimicked in the laboratory using a wide array of chemical oxidants. The choice of oxidant is critical and depends on the substrate's functional group tolerance, desired reaction conditions (e.g., temperature, time), and scalability. This guide will explore several field-proven methods, providing the necessary technical details for immediate laboratory implementation.

Figure 1: General scheme for the oxidative aromatization of a DHPM.

Comparative Analysis of Oxidative Protocols

A variety of reagents have been successfully employed for the aromatization of DHPMs. The selection of a specific protocol is often a trade-off between reaction efficiency, cost, safety, and functional group compatibility. The following table summarizes key parameters for several common methods, allowing for an informed decision based on experimental needs.

| Oxidizing System | Catalyst / Co-Reagent | Solvent | Temp (°C) | Time | Yield Range (%) | Key Considerations & Reference |

| CuCl / TBHP | K₂CO₃ | Acetonitrile | RT - 80 | 1 - 5 h | 80 - 95 | Mild, practical, and broadly applicable.[7][8] |

| K₂S₂O₈ | None | Acetonitrile/H₂O | 100 (MW) | 10 min | 75 - 95 | Excellent for microwave-assisted, rapid synthesis.[9] |

| DDQ | None | Acetonitrile / Benzene | Reflux | 1 - 6 h | 70 - 90 | Potent oxidant, but toxic and requires careful handling.[5][10] |

| Ceric Ammonium Nitrate (CAN) | None (or on Silica) | Acetonitrile | RT | 5 - 15 min | 85 - 98 | Very fast reactions, often with simple workup.[10][11] |

| KMnO₄ | None | Acetone / H₂O | RT | 1 - 3 h | 70 - 88 | Strong, inexpensive oxidant; can over-oxidize sensitive groups.[12] |

| HNO₃ | None | Acetic Acid | RT | 1 - 2 h | 60 - 85 | Classical method, but highly corrosive and generates NOx.[10] |

Detailed Experimental Protocols

The following protocols are presented with detailed, step-by-step instructions. Each protocol includes a "Scientist's Rationale" section to explain the causality behind the procedural choices, adhering to a self-validating experimental design.

Protocol 1: Copper-Catalyzed Oxidation with TBHP

This method is highly favored for its mild conditions and practical simplicity, making it an excellent starting point for most DHPM substrates.[7][8]

Materials:

-

Dihydropyrimidinone (DHPM) (1.0 mmol)

-

Copper(I) Chloride (CuCl) (0.1 mmol, 10 mol%)

-

Potassium Carbonate (K₂CO₃), anhydrous (2.0 mmol)

-

tert-Butyl hydroperoxide (TBHP), 70% solution in water (3.0 mmol)

-

Acetonitrile (CH₃CN), ACS grade (10 mL)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Step-by-Step Procedure:

-

To a 50 mL round-bottom flask equipped with a magnetic stir bar, add the DHPM (1.0 mmol), CuCl (9.9 mg, 0.1 mmol), and anhydrous K₂CO₃ (276 mg, 2.0 mmol).

-

Add acetonitrile (10 mL) to the flask.

-

Stir the suspension at room temperature for 5 minutes.

-

Slowly add TBHP (0.39 mL of 70% aq. solution, 3.0 mmol) to the reaction mixture dropwise over 2 minutes.

-

Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) every 30 minutes (Typical mobile phase: 7:3 Hexane:Ethyl Acetate). The reaction is typically complete within 1-5 hours.

-

Upon completion, quench the reaction by adding 20 mL of saturated aqueous NaHCO₃ solution.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

-

Combine the organic layers and wash with brine (1 x 25 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent in vacuo.

-

Purify the resulting crude solid by recrystallization from ethanol or by flash column chromatography on silica gel to afford the pure pyrimidin-4(1H)-one.

Scientist's Rationale:

-

Causality: The copper salt acts as a catalyst for the oxidative dehydrogenation. TBHP serves as the terminal oxidant, a cost-effective and relatively safe peroxide. K₂CO₃ is a mild base that facilitates the reaction, likely by deprotonating the N-H protons and neutralizing any acidic byproducts.

-

Trustworthiness: The protocol's self-validating nature comes from the TLC monitoring, which provides clear visual confirmation of the conversion of the starting material to a new, typically more polar, product spot. The subsequent purification and characterization (e.g., ¹H NMR, ¹³C NMR, MS) confirm the identity and purity of the final compound.

Protocol 2: Microwave-Assisted Oxidation with Potassium Persulfate

This protocol is ideal for high-throughput synthesis and rapid library generation, leveraging the efficiency of microwave irradiation to dramatically reduce reaction times.[9]

Materials:

-

Dihydropyrimidinone (DHPM) (0.5 mmol)

-

Potassium Persulfate (K₂S₂O₈) (1.0 mmol)

-

Acetonitrile (CH₃CN) (3 mL)

-

Deionized Water (1 mL)

-

Ethyl acetate (EtOAc)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Step-by-Step Procedure:

-

In a 10 mL microwave reaction vial equipped with a small magnetic stir bar, combine the DHPM (0.5 mmol) and K₂S₂O₈ (270 mg, 1.0 mmol).

-

Add acetonitrile (3 mL) and deionized water (1 mL).

-

Seal the vial with a cap.

-

Place the vial in the cavity of a laboratory microwave reactor.

-

Irradiate the mixture at 100°C for 10 minutes with stirring. (Note: Monitor internal pressure; ensure it remains within the safe operating limits of the instrument).

-

After irradiation, cool the vial to room temperature using a compressed air stream.

-

Open the vial and pour the contents into a separatory funnel containing 20 mL of water.

-

Extract the aqueous mixture with ethyl acetate (3 x 15 mL).

-

Combine the organic extracts, dry over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

-

The crude product is often of high purity but can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water) if necessary.

Scientist's Rationale:

-

Causality: Potassium persulfate is a powerful oxidizing agent. Microwave irradiation provides rapid, uniform heating, which significantly accelerates the rate of the oxidation reaction compared to conventional heating methods. The acetonitrile/water solvent system is chosen for its ability to dissolve the reactants and its high microwave absorption efficiency.

-

Trustworthiness: The protocol's reliability is established by its speed and typically high conversion rates. Confirmation of success is achieved by comparing the analytical data (e.g., melting point, NMR spectra) of the product with literature values or with the starting material to confirm the disappearance of the C4-methine proton and the N1-H and N3-H protons in the ¹H NMR spectrum.

General Experimental Workflow

The successful execution of these protocols relies on a systematic workflow, from reaction setup to final product characterization.

Figure 2: Standard workflow for DHPM aromatization.

Conclusion

The aromatization of dihydropyrimidinones is a fundamental and enabling transformation in medicinal chemistry. The protocols detailed herein, ranging from mild, copper-catalyzed methods to ultra-fast microwave-assisted procedures, provide researchers with a validated toolkit to access pyrimidin-4(1H)-ones efficiently and reliably. By understanding the rationale behind each step and employing systematic monitoring and characterization, scientists can confidently incorporate this key reaction into their drug discovery and development workflows.

References

-

Phucho, I. T. et al. (2009). RECENT PROGRESS IN THE CHEMISTRY OF DIHYDROPYRIMIDINONES. Rasayan J. Chem. Available at: [Link]

-

Chemical Methodologies. (2024). Synthesis of 3, 4-Dihydropyrimidin-2-(1H)-ones Using a Hydrogel as a Green and Reusable Catalyst. Chemical Methodologies. Available at: [Link]

-

Kim, S. S. et al. (2009). Oxidation of Biginelli ReactionProducts: Synthesis of 2-Unsubstituted 1,4-Dihydropyrimidines,Pyrimidines, and 2-Hydroxypyrimidines. Synlett. Available at: [Link]

-